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molecular formula C16H19N5O8S2 B8258108 N,N''-Bis(o-nitrophenylsulphonyl)diethylenetriamine

N,N''-Bis(o-nitrophenylsulphonyl)diethylenetriamine

Cat. No. B8258108
M. Wt: 473.5 g/mol
InChI Key: GOYGBOLQHCIATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268810B2

Procedure details

8.4 g of NaOH are dissolved in 100 ml of H2O at 0° C. and 9.2 g of diethylenetriamine are added, followed dropwise, at 0° C., to a solution of 41.5 g of 2-nitrophenylsulphonic acid chloride dissolved in 100 ml of tetrahydrofuran. The reaction medium is taken up in CH2Cl2 and the organic phase is washed with H2O and then dried over magnesium sulphate. After evaporating the solvent, 37.5 g of crystals are obtained.
Name
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
41.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[NH2:3][CH2:4][CH2:5][NH:6][CH2:7][CH2:8][NH2:9].[N+:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19](Cl)(=[O:21])=[O:20])([O-:12])=[O:11]>O.O1CCCC1.C(Cl)Cl>[N+:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19]([NH:3][CH2:4][CH2:5][NH:6][CH2:7][CH2:8][NH:9][S:19]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[N+:10]([O-:12])=[O:11])(=[O:20])=[O:1])(=[O:21])=[O:20])([O-:12])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
NCCNCCN
Step Three
Name
Quantity
41.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase is washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent, 37.5 g of crystals
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NCCNCCNS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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